molecular formula C6H2Br2N4S2 B8100600 4,8-dibromo-1,5-dihydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole

4,8-dibromo-1,5-dihydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole

Cat. No.: B8100600
M. Wt: 354.0 g/mol
InChI Key: OYRGIFPQXBVSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-dibromo-1,5-dihydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole is a chemical compound with unique properties and applications in various fields. It is essential to understand its synthesis, reactions, and applications to appreciate its significance in scientific research and industry.

Properties

IUPAC Name

4,8-dibromo-1,5-dihydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N4S2/c7-1-3-5(11-13-9-3)2(8)6-4(1)10-14-12-6/h9,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRGIFPQXBVSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C3=NSNC3=C(C1=NSN2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(C3=NSNC3=C(C1=NSN2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dibromo-1,5-dihydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole involves specific reaction conditions and reagents. Detailed synthetic routes are crucial for producing the compound with high purity and yield. The preparation methods typically include:

    Step-by-step synthesis: This involves multiple stages, each requiring precise control of temperature, pressure, and pH.

    Reagents: Common reagents used in the synthesis include acids, bases, and organic solvents.

    Reaction conditions: These include specific temperatures, pressures, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes:

    Large-scale reactors: Using industrial reactors to handle larger quantities of reagents and products.

    Automation: Implementing automated systems to control reaction conditions and ensure consistency.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,8-dibromo-1,5-dihydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives.

Scientific Research Applications

4,8-dibromo-1,5-dihydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,8-dibromo-1,5-dihydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole involves its interaction with specific molecular targets and pathways. This includes:

    Molecular targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

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